N-(2-aminoethyl)-2-methylpropanamide
Overview
Description
N-(2-aminoethyl)-2-methylpropanamide, also known as AEMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEMP is a derivative of 2-methylpropanamide and is synthesized through a simple process.
Scientific Research Applications
Food Contact Materials Safety Evaluation
N-(2-aminoethyl)-2-methylpropanamide: has been evaluated for its safety as a co-monomer in the manufacturing of can coatings in direct contact with food. The European Food Safety Authority (EFSA) concluded that its use does not raise a safety concern if migration does not exceed 0.05 mg/kg food. However, the formation of oligomers during the manufacturing process, which may migrate into the food, requires further investigation to assess their genotoxicity or other toxicity endpoints .
Nanocellulose Aerogel Fabrication
This compound has been utilized in the synthesis of amine-modified spherical nanocellulose aerogels . These aerogels are created by introducing amine groups via C–O–Si bonds between cellulose nanocrystal (CNC) and the compound. The aerogels exhibit a nano-porous network structure and have potential applications in capturing CO2 through covalent bonding .
Biotinylation of Biomolecules
In biological applications, N-(2-aminoethyl)-2-methylpropanamide derivatives are used for the biotinylation of biomolecules. This process involves labeling biomolecules that contain carboxy, phosphonyl, or carbonyl groups, making it a valuable tool for various biological assays and increasing the sensitivity of detection methods .
Peptide Nucleic Acid (PNA) Synthesis
The monomer of PNA, which is structurally similar to N-(2-aminoethyl)-2-methylpropanamide , is critical for binding to target DNA or RNA sequences with enhanced affinity and stability. This property makes PNAs valuable tools for gene regulation, diagnostics, and therapeutics .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by N-(2-aminoethyl)-2-methylpropanamide are currently unknown It’s possible that this compound could influence multiple pathways, leading to a range of downstream effects
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how N-(2-aminoethyl)-2-methylpropanamide interacts with its targets . .
properties
IUPAC Name |
N-(2-aminoethyl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)6(9)8-4-3-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFVUBFMFJOFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506741 | |
Record name | N-(2-Aminoethyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-methylpropanamide | |
CAS RN |
53673-16-8 | |
Record name | N-(2-Aminoethyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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